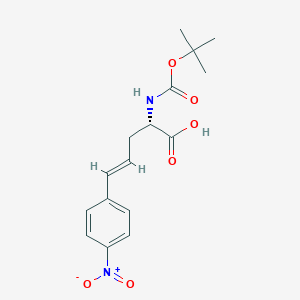![molecular formula C7H10N4O B13084400 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structural features, which include a fused pyrazolo-pyrimidine ring system. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Halogenated derivatives in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo-pyrimidine derivatives.
Scientific Research Applications
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its anticancer properties.
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Another derivative with similar structural features and biological activities.
Uniqueness: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of a carboxamide group, which enhances its binding affinity to molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h4,9H,1-3H2,(H2,8,12) |
InChI Key |
HDNYTXMDDAEIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)


![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)

![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)


